![molecular formula C7H11N3 B1518576 2-Propylpyrimidin-5-amine CAS No. 1156718-04-5](/img/structure/B1518576.png)
2-Propylpyrimidin-5-amine
Overview
Description
2-Propylpyrimidin-5-amine is a chemical compound with the CAS Number: 1156718-04-5. It has a molecular weight of 137.18 and its IUPAC name is 2-propyl-5-pyrimidinamine .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs, including 2-Propylpyrimidin-5-amine, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The InChI code for 2-Propylpyrimidin-5-amine is 1S/C7H11N3/c1-2-3-7-9-4-6 (8)5-10-7/h4-5H,2-3,8H2,1H3 and the InChI key is CWMBKNVKVKTIGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Propylpyrimidin-5-amine is a powder at room temperature. The storage temperature is normal and it should be stored at 0-8 °C .Scientific Research Applications
Pharmaceuticals: Anti-inflammatory Agents
2-Propylpyrimidin-5-amine has been identified as a compound with potential anti-inflammatory properties. Research suggests that pyrimidine derivatives exhibit potent anti-inflammatory effects, and structure-activity relationship (SAR) studies have detailed these findings . This compound could be pivotal in the development of new medications aimed at treating inflammatory diseases.
Material Science: Dendrimer Synthesis
The compound serves as a building block in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. Dendrimers have applications in nanotechnology, catalysis, and materials science due to their unique structure and ability to host multiple functional groups .
Biotechnology: Drug Delivery Systems
In biotechnology, 2-Propylpyrimidin-5-amine can be utilized to create dendrimers that serve as drug delivery systems. These systems can be engineered to deliver pharmaceuticals to specific sites within the body, improving the efficacy and reducing the side effects of drugs .
Catalysis: Catalyst Design
In the field of catalysis, 2-Propylpyrimidin-5-amine-based dendrimers can be designed to act as catalysts. These catalysts can enhance the rate of chemical reactions without being consumed in the process, making them valuable for industrial applications .
Safety And Hazards
properties
IUPAC Name |
2-propylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMBKNVKVKTIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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